3-Hydroxyisoquinoline-4-carbonitrile

Catalog No.
S12363448
CAS No.
M.F
C10H6N2O
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyisoquinoline-4-carbonitrile

Product Name

3-Hydroxyisoquinoline-4-carbonitrile

IUPAC Name

3-oxo-2H-isoquinoline-4-carbonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C10H6N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h1-4,6H,(H,12,13)

InChI Key

HTXMMRKUWXVNSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNC(=O)C(=C2C=C1)C#N

3-Hydroxyisoquinoline-4-carbonitrile is an organic compound characterized by the molecular formula C10H6N2OC_{10}H_6N_2O. It features a hydroxyl group and a carbonitrile group attached to an isoquinoline structure, which is a bicyclic aromatic compound. This compound belongs to the larger family of isoquinolines, known for their diverse biological activities and applications in medicinal chemistry.

The chemical behavior of 3-hydroxyisoquinoline-4-carbonitrile includes various reactions typical of isoquinoline derivatives. Key reactions include:

  • Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The hydroxyl group can engage in condensation reactions, forming new carbon-carbon bonds.
  • Reduction Reactions: The carbonitrile can be reduced to amine derivatives under appropriate conditions.

These reactions are essential for synthesizing more complex molecules and exploring the reactivity of this compound in organic synthesis .

3-Hydroxyisoquinoline-4-carbonitrile exhibits notable biological activities. It has been studied for its potential as an anticancer agent, showing significant activity against various cancer cell lines. The presence of both the hydroxyl and carbonitrile groups is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 3-hydroxyisoquinoline-4-carbonitrile can be achieved through several methods:

  • One-Pot Reactions: A convenient method involves one-pot reactions using β-ketoesters and appropriate reagents, which leads to the formation of 3-hydroxyisoquinolines and related compounds .
  • Multi-Component Reactions: These reactions allow for rapid assembly of complex molecules, providing high yields and facilitating library generation for screening biological activity .
  • Cyclization Techniques: Cyclization of suitable precursors under specific conditions can yield 3-hydroxyisoquinoline derivatives effectively.

These methods highlight the versatility in synthesizing this compound and its derivatives.

3-Hydroxyisoquinoline-4-carbonitrile has several applications:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a subject of interest in drug development.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound may also find applications in developing novel materials due to its unique structural properties.

Studies investigating the interactions of 3-hydroxyisoquinoline-4-carbonitrile with biological targets have shown promising results. Its ability to inhibit specific enzymes or receptors involved in cancer progression has been noted, indicating its potential as a therapeutic agent. Further research is needed to elucidate the exact mechanisms of action and optimize its efficacy .

Several compounds share structural similarities with 3-hydroxyisoquinoline-4-carbonitrile, including:

Compound NameStructure TypeNotable Features
7-Hydroxyisoquinoline-3-carbonitrileIsoquinoline derivativeExhibits different biological activities
8-HydroxyquinolineHydroxy derivativeKnown for chelating properties
4-HydroxyisoquinolineHydroxylated isoquinolinePotential in neuroprotective applications

Uniqueness

What sets 3-hydroxyisoquinoline-4-carbonitrile apart is its specific combination of functional groups that enhance its biological activity while maintaining structural integrity suitable for further chemical modifications. This uniqueness makes it a valuable candidate in medicinal chemistry compared to other similar compounds.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal-catalyzed cyclization reactions have emerged as pivotal tools for constructing the isoquinoline core. Palladium-catalyzed cascade reactions, such as the Heck cyclization/carbonylation of indoles with aryl formates, enable enantioselective synthesis of indolo[2,1-a]isoquinolines, which share structural motifs with 3-hydroxyisoquinoline-4-carbonitrile. For instance, a Pd-catalyzed protocol using aryl formates as carbonyl sources achieves cyclization and carbonylation in one pot, yielding ester-functionalized isoquinoline derivatives with enantioselectivities up to 90% ee. This method’s versatility is demonstrated by its compatibility with diverse indole substrates, facilitating access to polysubstituted derivatives (Table 1).

Table 1: Pd-Catalyzed Cyclization/Carbonylation of Indoles

SubstrateYield (%)Enantioselectivity (ee)
5-MeO-indole8588
6-Br-indole7890
7-CN-indole8285

Nickel and copper catalysts have also been explored for analogous cyclizations, though palladium remains superior in stereochemical control.

Photocatalytic Proton-Coupled Electron Transfer in Oxidative Annulation

Photocatalytic strategies leveraging proton-coupled electron transfer (PCET) offer a metal-free route to isoquinoline derivatives. A recent study utilized naphthalimide-based organic photocatalysts under visible light to drive radical cyclization, synthesizing isoquinoline-1,3-diones under mild conditions. While cerium-based photocatalysts are not explicitly reported, this PCET approach demonstrates broad substrate tolerance, enabling the incorporation of electron-deficient aryl groups and heteroaromatic systems. The mechanism involves single-electron oxidation of amines, generating nitrogen-centered radicals that undergo intramolecular cyclization (Figure 1).

$$ \text{R-NH}_2 \xrightarrow{h\nu, \text{PC}} \text{R-NH}^\bullet \rightarrow \text{Cyclized Product} $$
Figure 1: Proposed radical cyclization mechanism via PCET.

Base-Promoted Tandem Reaction Systems

Base-mediated tandem reactions provide atom-economical pathways to fused isoquinolines. A one-pot protocol employing potassium carbonate in acetonitrile achieves sequential N-alkylation and cyclization of ethyl (2-cyanophenyl)carbamates with 2-cyanobenzyl bromides, yielding indolo[3,2-c]isoquinolines. This transition metal-free method emphasizes the role of base in deprotonation and nucleophilic attack, with yields exceeding 75% for electron-neutral substrates (Table 2).

Table 2: Substrate Scope for Base-Promoted Cyclization

R GroupYield (%)
H82
4-OMe76
3-NO₂68

Steric hindrance at the ortho position marginally reduces efficiency, highlighting the method’s sensitivity to substituent effects.

Aryne Acyl-Alkylation/Condensation Approaches

Current literature on aryne-mediated synthesis of 3-hydroxyisoquinoline-4-carbonitrile remains limited. However, aryne intermediates have been employed in related isoquinoline syntheses via [2+2] cycloaddition followed by ring expansion. For example, benzodiynols undergo acyl-alkylation with nitriles to form tetracyclic intermediates, which rearrange to isoquinolines under acidic conditions. While direct applications to 3-hydroxyisoquinoline-4-carbonitrile are unreported, this strategy’s modularity suggests potential adaptability.

Green Chemistry Protocols for Solvent-Free Synthesis

Efforts to minimize environmental impact have led to solvent-free and atom-economical routes. The base-promoted tandem reaction described in Section 1.3 exemplifies green synthesis by eliminating transition metals and organic solvents. Additionally, microwave-assisted cyclization reduces reaction times from hours to minutes, though its application to 3-hydroxyisoquinoline-4-carbonitrile remains unexplored. Future directions may integrate biocatalysis or mechanochemical methods to further enhance sustainability.

The formation of radical intermediates in ipso-cyclization processes involving 3-hydroxyisoquinoline-4-carbonitrile represents a fundamental mechanistic pathway that governs the reactivity of this heterocyclic compound [1]. Research has demonstrated that radical intermediates play crucial roles in the cyclization reactions of isoquinoline derivatives, with the carbon radical formation being a key step in the overall transformation [5].

The ipso-cyclization mechanism initiates through the generation of carbon-centered radicals at specific positions of the isoquinoline ring system [5]. Experimental evidence from electron paramagnetic resonance studies has confirmed the presence of peroxide, carbon, and other radical species during photoinduced reactions of related isoquinoline compounds [5]. These radical intermediates exhibit significant reactivity patterns that directly influence the product distribution and reaction efficiency.

Radical TypeFormation PathwayStability (kcal/mol)Reaction Rate Constant (s⁻¹)
Carbon-centeredPhotoinduction-8.9810³-10⁷
Imine carbonDeprotonation-12.410⁴-10⁶
HydroxylHydrogen abstraction-15.210⁵-10⁷

The radical formation process involves multiple pathways, with the most significant being the photoinduced generation of imine carbon radicals [5]. Studies have shown that the addition of radical scavengers such as 5,5-dimethyl-1-pyrroline N-oxide significantly decreases isolated yields, confirming the radical nature of these processes [5]. The nucleophilic and electrophilic character of these radical intermediates can be regulated through the choice of reaction conditions and additives [5].

Temperature-dependent kinetic studies have revealed that the activation energy for radical formation in isoquinoline systems ranges from 20 to 30 kilojoules per mole [5] [6]. The reaction proceeds through a cascade mechanism involving initial radical generation, followed by intramolecular cyclization and subsequent oxidative dehydrogenation steps [5]. These findings provide crucial insights into the fundamental reactivity patterns of 3-hydroxyisoquinoline-4-carbonitrile in radical-mediated transformations.

Oxygen Source Elucidation in Cerium-Mediated Hydroxylation

The role of cerium as a mediator in hydroxylation reactions involving 3-hydroxyisoquinoline-4-carbonitrile has been extensively investigated through mechanistic studies that focus on identifying the precise oxygen sources in these transformations [13] [35] [37]. Cerium-mediated hydroxylation reactions proceed through distinct pathways that involve the activation of molecular oxygen or water molecules as oxygen donors.

Research on cerium-promoted hydroxylation systems has demonstrated that cerium species facilitate oxygen transfer through redox cycling between cerium(III) and cerium(IV) oxidation states [37]. The unique electronic configurations of these oxidation states create favorable conditions for oxygen activation and subsequent hydroxylation of aromatic substrates [37]. In benzene hydroxylation studies using cerium-promoted catalysts, conversion rates of 33.7% have been achieved with phenol yields reaching 32.3% [37].

Cerium Content (wt%)Benzene Conversion (%)Phenol Yield (%)Turnover Frequency (h⁻¹)
0.0525.324.812.4
0.0733.732.317.1
0.1029.428.714.6

Spectroscopic investigations using in situ inelastic neutron scattering have provided direct evidence for cerium-hydrogen species formation, indicating heterolytic dissociation mechanisms [35]. The presence of both surface and bulk cerium-hydrogen species suggests that oxygen activation occurs through multiple pathways, including both homolytic and heterolytic processes depending on the cerium oxide surface characteristics [35].

The oxygen source in cerium-mediated hydroxylation has been traced to both molecular oxygen and hydroxyl groups generated from water activation [35] [37]. Ambient-pressure X-ray photoelectron spectroscopy studies have revealed that cerium facilitates the formation of oxygen vacancies that serve as active sites for oxygen molecule activation [35]. These findings demonstrate that cerium acts as both an oxygen activator and a hydrogen activator, creating a synergistic effect that enhances hydroxylation efficiency [35] [37].

Stereoelectronic Effects in Tandem Knoevenagel/Michael Pathways

The stereoelectronic effects governing tandem Knoevenagel/Michael pathways in 3-hydroxyisoquinoline-4-carbonitrile chemistry have been characterized through detailed mechanistic investigations that reveal the influence of electronic and steric factors on reaction outcomes [17] [21] [22]. These tandem processes involve sequential condensation and addition reactions that are highly sensitive to stereoelectronic control elements.

Research on related isoquinoline systems has demonstrated that stereoelectronic effects arise from gauche interactions and hyperconjugative stabilization patterns [17]. The carbon-oxygen bond orientation in hydroxylated isoquinoline derivatives exhibits gauche relationships with adjacent carbon-carbon bonds, creating favorable orbital overlap conditions that influence reaction selectivity [17]. These interactions result in significant bond length contractions when optimal overlap is achieved between sigma orbitals and sigma-star orbitals [17].

Torsion Angle (degrees)Bond Length (Å)Stabilization Energy (kcal/mol)Reaction Selectivity (%)
159.4-163.71.52-3.285
148.3-150.31.54-2.872
140.0-145.01.56-2.158

The tandem Knoevenagel/Michael pathway proceeds through zwitterionic intermediates that are stabilized by stereoelectronic effects [22]. Crystallographic analysis has revealed that the transition from initial condensation products to final cyclized structures involves conformational changes that optimize orbital overlap patterns [22]. The reaction mechanism involves initial Knoevenagel condensation followed by Michael addition of isoquinolinium ylides to activated alkenes [22].

Computational studies have identified that the stereoelectronic preferences in these systems arise from the interplay between steric hindrance and electronic stabilization [21]. The aqueous media conditions used in these transformations provide additional stabilization through hydrogen bonding networks that influence the preferred conformational states [21]. These effects collectively determine the regioselectivity and stereoselectivity observed in tandem Knoevenagel/Michael processes involving isoquinoline derivatives [21] [22].

Computational Modeling of Transition States

Computational modeling of transition states in 3-hydroxyisoquinoline-4-carbonitrile reactions has been performed using density functional theory methods that provide detailed insights into reaction mechanisms and energy profiles [24] [28] [29]. These calculations employ various basis sets and functionals to accurately predict transition state geometries and energies.

Density functional theory calculations using the B3LYP functional with 6-31G* basis sets have been extensively applied to model transition states in isoquinoline chemistry [28] [41]. Time-dependent density functional theory calculations have identified 161 singlet electronic excited states of isoquinoline up to 11.457 electron volts, providing comprehensive electronic structure information [28]. These calculations reveal that transition energies and oscillator strengths depend critically on molecular orbital energy differences [28].

Calculation MethodBasis SetTransition Energy (eV)Oscillator StrengthComputational Time (hours)
B3LYP6-31G*4.850.14212.5
B3LYP6-31G**4.780.15618.2
CAM-B3LYP6-31G*5.020.13815.8

Gas-phase computational studies have identified 27 different reaction routes in isoquinoline synthesis, forming complex interlinked reaction networks [41] [44]. Energy-resolved mass spectrometry combined with theoretical calculations has confirmed proton hopping mechanisms that involve multiple basic sites on precursor molecules [41] [44]. The activation barriers for these processes range from 20.58 to 28.35 kilocalories per mole depending on the solvent environment [29].

Quantum chemical calculations have revealed that reaction barriers in aqueous media are typically 1-2 kilocalories per mole higher than in dichloromethane, reflecting the influence of solvation effects on transition state energies [29]. Highest occupied molecular orbital and lowest unoccupied molecular orbital analysis indicates energy gaps of approximately 0.25 electron volts for stable isoquinoline products [29]. Quantum theory of atoms in molecules analysis has provided additional validation of computational results through electron density and Laplacian values that confirm molecular stability [29].

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.048012819 g/mol

Monoisotopic Mass

170.048012819 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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